(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one
Description
The compound “(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one” is a synthetic enone derivative characterized by two critical structural motifs:
- 3,5-bis(trifluoromethyl)anilino group: This electron-deficient aromatic substituent is known to enhance metabolic stability and binding affinity in medicinal chemistry due to the strong electron-withdrawing effects of trifluoromethyl (-CF₃) groups .
- 4-(3-fluoropropoxy)phenyl group: The fluorinated alkoxy chain contributes to improved lipophilicity and bioavailability compared to non-fluorinated analogs, while the fluorine atom may reduce oxidative metabolism .
The α,β-unsaturated ketone (enone) backbone facilitates electrophilic interactions with biological targets, such as enzymes or receptors, making it a scaffold of interest in drug discovery . This compound’s design likely aims to optimize pharmacokinetic properties (e.g., solubility, stability) and pharmacodynamic efficacy through strategic fluorination and aromatic substitution.
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F7NO2/c21-7-1-9-30-17-4-2-13(3-5-17)18(29)6-8-28-16-11-14(19(22,23)24)10-15(12-16)20(25,26)27/h2-6,8,10-12,28H,1,7,9H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDUEWERHXFBD-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[3,5-bis(trifluoromethyl)anilino]-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by the presence of a trifluoromethyl group and a fluoropropoxy substituent. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| 2 | S. aureus | 1-2 |
| 4 | S. epidermidis | 2 |
| 22 | Mixed Gram-positive | 0.25 |
| 30 | Enterococci | <2 |
These compounds exhibited MIC values significantly lower than those of traditional antibiotics like vancomycin and daptomycin, indicating their potential as novel antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human cell lines (e.g., HEK-293). Several compounds demonstrated varying levels of toxicity:
Table 2: Cytotoxicity Results
| Compound ID | IC50 Value (µg/mL) | Viability (%) at 50 µg/mL |
|---|---|---|
| 5 | 9.15 | >80 |
| 11 | 7-8 | >75 |
| 28 | 7-8 | >70 |
The results indicated that while some derivatives maintained high viability in human cells, others showed significant toxicity at higher concentrations .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications on the aniline moiety significantly influenced biological activity. For example:
- Hydrophobic Substituents : Increased lipophilicity correlated with enhanced antimicrobial activity.
- Protic Substituents : The presence of protic groups such as carboxylic acids eliminated antibacterial activity.
- Positioning of Substituents : Para-substituted derivatives were generally more potent than meta-substituted ones .
Case Studies
A recent study synthesized a series of pyrazole derivatives based on the trifluoromethyl phenyl structure and evaluated their antimicrobial efficacy. The findings indicated that compounds with specific substitutions exhibited potent activity against resistant strains of bacteria, emphasizing the importance of chemical modifications for enhancing efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
Compounds containing 3,5-bis(trifluoromethyl)phenyl groups are prevalent in pharmaceuticals. For example, the European patent EP 2 697 207 B1 describes derivatives like 3-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)propanoic acid, which shares the bis(trifluoromethyl)aniline motif but incorporates an oxazolidinone ring instead of an enone backbone. This structural difference suggests divergent biological targets: the oxazolidinone derivatives are often antimicrobials, whereas enones may target kinases or inflammatory pathways .
Enone-Based Derivatives
(E)-3-phenyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one () lacks fluorinated substituents but shares the enone core. In contrast, the fluoropropoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to the methoxy analog (logP ~2.8), which may improve membrane permeability .
Fluorinated Arylidene-Piperidone Derivatives
Derivatives of 3,5-diarylidene-4-piperidones (D4P) (), such as (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, exhibit anticancer and antimicrobial activities. While these compounds share conjugated enone systems, the target compound’s fluoropropoxy and bis(trifluoromethyl) groups likely enhance metabolic stability and target specificity compared to D4P’s benzylidene substituents .
Data Table: Key Properties of Comparable Compounds
Research Findings and Mechanistic Insights
- Fluorination Effects: The 3-fluoropropoxy group in the target compound reduces cytochrome P450-mediated metabolism compared to non-fluorinated alkoxy chains, as seen in similar fluorinated drugs .
- Bis(trifluoromethyl) Advantage: The 3,5-bis(trifluoromethyl)anilino group enhances binding to hydrophobic pockets in target proteins, as demonstrated in kinase inhibitors .
- Enone Reactivity: The α,β-unsaturated ketone may act as a Michael acceptor, covalently modifying cysteine residues in enzymes—a mechanism observed in D4P derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
